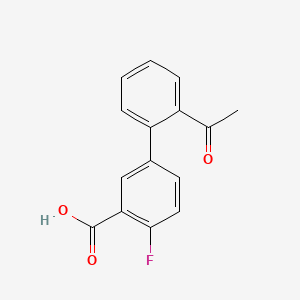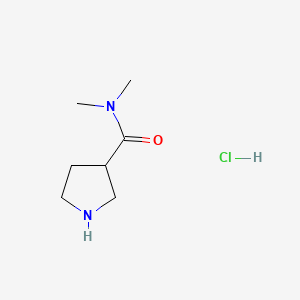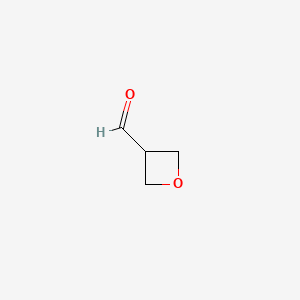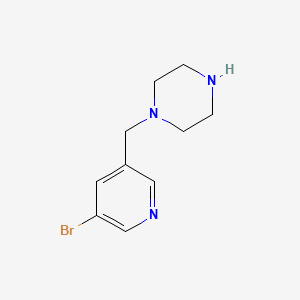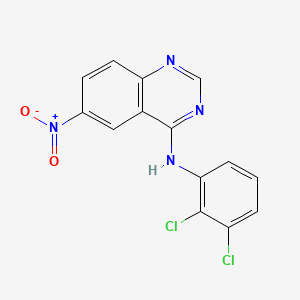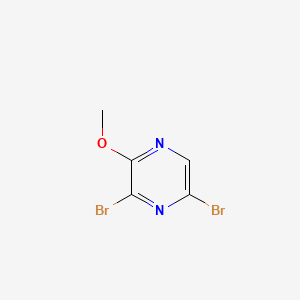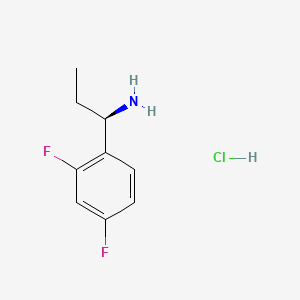
Thiétane-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thietane-3-carbonitrile is a novel organic compound that has gained immense attention in the scientific community due to its potential applications in various fields of research and industry. It has a CAS Number of 1337882-54-8 and a molecular weight of 99.16 . The IUPAC name for this compound is 3-thietanecarbonitrile .
Synthesis Analysis
Thietanes, the class of compounds to which Thietane-3-carbonitrile belongs, are important aliphatic four-membered thiaheterocycles. They are found in the pharmaceutical core and structural motifs of some biological compounds . Various synthetic methods of thietanes have been developed, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .
Molecular Structure Analysis
The InChI code for Thietane-3-carbonitrile is 1S/C4H5NS/c5-1-4-2-6-3-4/h4H,2-3H2 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
It is stored at a temperature of 4 degrees Celsius . The country of origin is UA .
Applications De Recherche Scientifique
Il semble que des informations spécifiques sur les applications du Thiétane-3-carbonitrile soient assez limitées dans le domaine public. Cependant, en se basant sur les propriétés générales et les utilisations des thiétanes, on peut déduire certaines applications potentielles :
Synthèse Organique
Les thiétanes sont connus pour être des intermédiaires importants en synthèse organique, en particulier pour la préparation de composés acycliques et hétérocycliques contenant du soufre .
Glycomimétiques
Les thiétanes ont été utilisés dans la synthèse de glycomimétiques, qui sont des molécules qui imitent la structure des sucres. Cela inclut les sucres carrés à base de thiétane (thiétanoses) et les glycomimétiques contenant du soufre des furanoses et des pyranoses .
Coordination Métallique
Certains thiétanes ont été étudiés pour leurs capacités de coordination métallique, ce qui pourrait être pertinent dans des domaines comme la catalyse ou la science des matériaux .
Safety and Hazards
Thietane-3-carbonitrile is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and that it causes skin and eye irritation and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Thietane-3-carbonitrile is a type of thietane, which are important aliphatic four-membered thiaheterocycles . Thietanes are found in the pharmaceutical core and structural motifs of some biological compounds . .
Mode of Action
Thietanes in general are known to be involved in various synthetic methods, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .
Biochemical Pathways
Thietanes are known to be useful intermediates in organic synthesis for the preparation of sulfur-containing acyclic and heterocyclic compounds . They are also found in the structural motifs of some biological compounds . .
Result of Action
Thietanes in general are known to be components of the pharmaceutical core of some biological compounds .
Analyse Biochimique
Biochemical Properties
Thietane-3-carbonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of sulfur-containing compounds. It interacts with various enzymes and proteins, facilitating nucleophilic thioetherifications and photochemical cycloadditions . These interactions are essential for the formation of complex organic molecules, making thietane-3-carbonitrile a valuable intermediate in biochemical processes.
Cellular Effects
Thietane-3-carbonitrile influences cellular functions by interacting with cell signaling pathways and affecting gene expression. Studies have shown that this compound can modulate cellular metabolism, leading to changes in metabolic flux and metabolite levels . Its impact on cell signaling pathways can alter the expression of specific genes, thereby influencing cellular processes and functions.
Molecular Mechanism
At the molecular level, thietane-3-carbonitrile exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism . The compound’s unique structure allows it to participate in various biochemical reactions, making it a versatile tool in molecular biology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thietane-3-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thietane-3-carbonitrile remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes .
Dosage Effects in Animal Models
The effects of thietane-3-carbonitrile vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions without causing adverse effects. At high doses, thietane-3-carbonitrile may exhibit toxic effects, leading to cellular damage and metabolic disturbances . Understanding the dosage-dependent effects is crucial for its safe application in research and development.
Metabolic Pathways
Thietane-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. Its role in sulfur metabolism is particularly noteworthy, as it contributes to the synthesis of sulfur-containing compounds . The compound’s impact on metabolic flux and metabolite levels highlights its importance in cellular metabolism.
Transport and Distribution
Within cells and tissues, thietane-3-carbonitrile is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
Thietane-3-carbonitrile’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The precise localization of thietane-3-carbonitrile within cells is crucial for its function and efficacy in biochemical applications.
Propriétés
IUPAC Name |
thietane-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c5-1-4-2-6-3-4/h4H,2-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMUCNDIBWGVPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B578748.png)
![1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B578749.png)
![7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B578751.png)

